2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one
Description
2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a phenacylthioether moiety at position 2 (Figure 1). The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, known for its electron-withdrawing properties and metabolic stability, making it a key pharmacophore in medicinal chemistry .
Synthesis of analogous compounds typically involves cyclocondensation of carbohydrazides with carbon disulfide, followed by alkylation with phenacyl bromides (e.g., 76% yield reported for a structurally related imidazole-oxadiazole hybrid) . Single-crystal X-ray diffraction studies confirm the planar geometry of the oxadiazole ring and the spatial orientation of substituents, which are critical for biological activity .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-11(10-5-2-1-3-6-10)9-20-14-16-15-13(19-14)12-7-4-8-18-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQOBSXMGJZRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one typically involves the reaction of 2-furyl hydrazine with carbon disulfide in the presence of a base to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with a phenacyl bromide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles, including those containing furan moieties, exhibit significant antimicrobial properties. The presence of the furan ring enhances the compound's interaction with microbial targets, potentially leading to the development of new antibiotics. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, suggesting that 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one may possess comparable activity .
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives is well-documented. Compounds with similar scaffolds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, some studies have reported that oxadiazole-containing compounds can selectively inhibit COX-II with minimal side effects, making them promising candidates for treating inflammatory diseases .
Tyrosinase Inhibition
The compound has also been investigated for its tyrosinase inhibitory activity. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can be useful in treating hyperpigmentation disorders. Preliminary results indicate that derivatives of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one may exhibit potent inhibitory effects against tyrosinase, comparable to established inhibitors like kojic acid .
Material Science Applications
Organic Electronics
The unique electronic properties of furan and oxadiazole derivatives make them suitable for applications in organic electronics. Research has shown that these compounds can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to transport charge efficiently while maintaining stability under operational conditions is critical for device performance .
Polymer Chemistry
In polymer science, the incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. These polymers are being explored for use in high-performance materials that require durability and resistance to thermal degradation. The sulfanyl group in the compound may further improve compatibility with various polymer matrices .
Agricultural Chemistry Applications
Pesticidal Activity
Compounds containing furan and oxadiazole moieties have been evaluated for their pesticidal activities. The structural features of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one suggest potential efficacy against agricultural pests and pathogens. Preliminary studies indicate that similar compounds can act as effective fungicides or insecticides by disrupting biological processes in target organisms .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- The furan-2-yl group (common in LMM11 and the target compound) correlates with antifungal activity, as seen in LMM11’s efficacy against Candida albicans .
- Phenyl vs. Chlorophenyl : The target compound’s phenyl group may enhance π-π stacking in hydrophobic pockets, while the 2-chlorophenyl variant () could improve electrophilic reactivity but reduce solubility.
- Sulfamoyl vs. Phenacyl : LMM11’s sulfamoylbenzamide moiety likely improves water solubility and target binding compared to the phenacyl group in the target compound .
- Synthetic Accessibility :
Physicochemical and Pharmacokinetic Profiling
- Metabolic Stability : The 1,3,4-oxadiazole ring resists oxidative degradation, as evidenced by stable analogs in pharmacokinetic studies .
Biological Activity
The compound 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one is an organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, antifungal, and anticancer activities, based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 254.27 g/mol. The structure features a furan ring and an oxadiazole moiety, which are known for their biological significance.
Antibacterial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antibacterial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various bacterial strains. A key study highlighted that compounds similar to our target compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values depending on the specific derivative tested .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | E. coli | 64 |
| Compound 2 | S. aureus | 32 |
| Compound 3 | Proteus vulgaris | 128 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity. A derivative containing the oxadiazole structure was evaluated for its efficacy against common fungal pathogens. Results indicated that it inhibited the growth of Candida albicans effectively at concentrations comparable to standard antifungal agents .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For example, a library of oxadiazole compounds was synthesized and tested for antiproliferative activity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives exhibited cytotoxicity with IC50 values in the low micromolar range. Additionally, molecular docking studies suggested that these compounds may interact with topoisomerase I, a crucial target in cancer therapy .
Table 2: Anticancer Activity of Related Oxadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 5.0 |
| Compound B | HeLa | 3.2 |
Case Studies
- Study on Antibacterial Efficacy : A study published in the International Journal of Advanced Biological and Biomedical Research examined various furan derivatives, including those with oxadiazole structures. It was found that certain compounds had superior antibacterial activity compared to traditional antibiotics like streptomycin and tetracycline .
- Anticancer Mechanism Exploration : Another research article focused on the mechanism of action for oxadiazole derivatives against cancer cells. The study utilized MTT assays and found that several compounds effectively induced apoptosis in cancer cell lines through topoisomerase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
